An In-Depth Technical Guide to 1-(3-Pentyl)-piperazine: Structure, Properties, and Synthetic Approaches
An In-Depth Technical Guide to 1-(3-Pentyl)-piperazine: Structure, Properties, and Synthetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies related to 1-(3-Pentyl)-piperazine. As a Senior Application Scientist, this document synthesizes available technical data with practical insights into its synthesis and characterization, designed to be a valuable resource for professionals in drug discovery and development.
Introduction to 1-(3-Pentyl)-piperazine
1-(3-Pentyl)-piperazine, also known as 1-(pentan-3-yl)piperazine, is a mono-N-substituted derivative of piperazine. The piperazine ring is a prevalent scaffold in medicinal chemistry, known for its ability to impart favorable pharmacokinetic properties to drug candidates. The introduction of a 3-pentyl group on one of the nitrogen atoms modifies the lipophilicity and steric bulk of the parent piperazine molecule, potentially influencing its biological activity and metabolic profile. This guide delves into the known characteristics of this compound and provides theoretical frameworks for its synthesis and analysis where specific experimental data is not publicly available.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 1-(3-Pentyl)-piperazine is fundamental for its application in research and development.
Chemical Structure and Identification
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IUPAC Name: 1-(pentan-3-yl)piperazine
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Synonyms: 1-(3-Pentyl)-piperazine, 1-(1-Ethylpropyl)piperazine
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CAS Number: 373356-51-5
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Molecular Formula: C₉H₂₀N₂
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Molecular Weight: 156.27 g/mol
Physicochemical Data
While comprehensive experimental data for 1-(3-Pentyl)-piperazine is limited in publicly accessible literature, some properties have been reported or can be predicted.
| Property | Value | Source/Method |
| Boiling Point | 90-92 °C at 15 mmHg | Experimental Data |
| Melting Point | Not available | - |
| Density | Predicted: ~0.9 g/cm³ | In silico prediction |
| Solubility | Expected to be soluble in organic solvents. | General knowledge |
| pKa | Predicted: ~9.5 (for the N4-proton) | In silico prediction |
Note: Predicted values are based on computational models and should be confirmed experimentally.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
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¹H NMR (400 MHz, CDCl₃):
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δ ~2.9 (m, 4H): Protons on the piperazine ring adjacent to the secondary amine (N4-H).
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δ ~2.5 (m, 4H): Protons on the piperazine ring adjacent to the tertiary amine (N1).
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δ ~2.4 (m, 1H): Methine proton of the 3-pentyl group (CH).
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δ ~1.4 (m, 4H): Methylene protons of the 3-pentyl group (CH₂).
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δ ~0.9 (t, 6H): Methyl protons of the 3-pentyl group (CH₃).
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A broad singlet corresponding to the N-H proton of the piperazine ring is also expected, with its chemical shift being solvent and concentration-dependent.
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¹³C NMR (100 MHz, CDCl₃):
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δ ~65-70: Methine carbon of the 3-pentyl group.
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δ ~50-55: Piperazine carbons adjacent to the tertiary amine (N1).
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δ ~45-50: Piperazine carbons adjacent to the secondary amine (N4-H).
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δ ~25-30: Methylene carbons of the 3-pentyl group.
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δ ~10-15: Methyl carbons of the 3-pentyl group.
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Mass Spectrometry (MS) (Predicted)
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Electron Ionization (EI): The molecular ion peak [M]⁺ at m/z 156 is expected. Common fragmentation patterns for N-alkylpiperazines would likely involve cleavage of the pentyl group and fragmentation of the piperazine ring.
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Electrospray Ionization (ESI): In positive ion mode, the protonated molecule [M+H]⁺ at m/z 157 would be the prominent ion.
Infrared (IR) Spectroscopy (Predicted)
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~3300 cm⁻¹ (broad): N-H stretching of the secondary amine in the piperazine ring.
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~2960-2850 cm⁻¹: C-H stretching of the alkyl groups.
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~1460 cm⁻¹: C-H bending of the methylene groups.
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~1100 cm⁻¹: C-N stretching.
Synthesis of 1-(3-Pentyl)-piperazine
The synthesis of 1-(3-Pentyl)-piperazine can be approached through several established methods for N-alkylation of piperazines. The choice of method depends on the availability of starting materials, desired scale, and purification strategy.
Method 1: Direct N-Alkylation
This is a straightforward approach involving the reaction of piperazine with a suitable 3-pentyl electrophile. To favor mono-alkylation, a large excess of piperazine is typically used.
Experimental Protocol (General Procedure):
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To a solution of piperazine (5-10 equivalents) in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate (2-3 equivalents).
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To this stirred suspension, add 3-bromopentane (1 equivalent) dropwise at room temperature.
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Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
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Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by vacuum distillation or column chromatography to isolate 1-(3-Pentyl)-piperazine.
Causality: Using a large excess of piperazine statistically favors the mono-alkylation product over the di-alkylated byproduct. The base is crucial to neutralize the hydrobromic acid formed during the reaction, preventing the formation of piperazine salts which would be unreactive.
Method 2: Reductive Amination
Reductive amination offers an alternative route, reacting piperazine with 3-pentanone in the presence of a reducing agent. This method can also be adapted for mono-N-Boc-piperazine to ensure mono-substitution, followed by deprotection.
Experimental Protocol (General Procedure):
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Dissolve piperazine (or mono-N-Boc-piperazine) (1 equivalent) and 3-pentanone (1.2 equivalents) in a suitable solvent like dichloromethane or 1,2-dichloroethane.
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Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the stirred solution.
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Stir the reaction at room temperature overnight.
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Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer with the reaction solvent.
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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If mono-N-Boc-piperazine was used, deprotect the Boc group using standard conditions (e.g., trifluoroacetic acid in dichloromethane).
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Purify the crude product by vacuum distillation or column chromatography.
Trustworthiness: This protocol is self-validating as the reaction progress can be monitored by the disappearance of the starting materials and the appearance of the product using standard analytical techniques like TLC or GC-MS.
Potential Applications and Pharmacological Context
While specific pharmacological data for 1-(3-Pentyl)-piperazine is not available, the broader class of N-alkylated piperazines has been explored for various therapeutic targets. Many piperazine derivatives exhibit activity at central nervous system (CNS) receptors, including serotonergic and dopaminergic receptors.[1][2] The introduction of an alkyl group can modulate the affinity and selectivity for these receptors.
The 3-pentyl group, being a moderately lipophilic and branched alkyl chain, may influence the compound's ability to cross the blood-brain barrier and its interaction with hydrophobic pockets of target proteins. Further research is warranted to elucidate the specific pharmacological profile of 1-(3-Pentyl)-piperazine.
Toxicology and Safety
Specific toxicological data for 1-(3-Pentyl)-piperazine has not been reported. However, the parent compound, piperazine, can cause adverse effects at high doses. For N-alkylated piperazine derivatives, toxicological profiles can vary significantly based on the nature of the alkyl substituent. In vitro and in vivo studies would be necessary to determine the toxicity profile of 1-(3-Pentyl)-piperazine.[3]
Analytical and Purification Methodologies
Analytical Methods
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Gas Chromatography-Mass Spectrometry (GC-MS): This is a suitable technique for the analysis of 1-(3-Pentyl)-piperazine due to its volatility. A standard non-polar column (e.g., DB-5ms) can be used. The mass spectrum would provide confirmation of the molecular weight and fragmentation pattern for structural elucidation.[4]
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High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of acetonitrile and water with an additive like trifluoroacetic acid or formic acid can be used. Detection can be achieved using a UV detector at a low wavelength or, for more sensitivity and specificity, a mass spectrometer (LC-MS).[5]
Purification Methods
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Vacuum Distillation: Given its reported boiling point, vacuum distillation is a viable method for purifying 1-(3-Pentyl)-piperazine on a larger scale.
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Column Chromatography: For smaller scales or for the removal of closely related impurities, column chromatography on silica gel is a standard technique. A gradient of a more polar solvent (e.g., methanol or a mixture of dichloromethane and methanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate) is a common elution system for amines. The basic nature of the compound may require the addition of a small amount of a base like triethylamine to the eluent to prevent tailing.
Conclusion
1-(3-Pentyl)-piperazine is a derivative of the pharmaceutically important piperazine scaffold. While specific experimental data on its physicochemical properties, spectroscopy, and biological activity are currently limited, this guide provides a framework for its synthesis, characterization, and analysis based on established chemical principles and data for related compounds. The synthetic routes of N-alkylation and reductive amination are reliable methods for its preparation. Further experimental investigation is necessary to fully characterize this compound and explore its potential applications in drug discovery and development.
References
- Dias da Silva, B. F., & de Freitas, R. M. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(5), 463–475.
- Pittelkow, T., & Christensen, J. B. (2005). A Simple Synthesis of N-Alkylpiperazines.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
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The Organic Chemistry Tutor. Reductive Amination. [Link]
- Elliott, S. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug testing and analysis, 3(7-8), 430–438.
- Asif, M. (2022). A review of recent research on the medicinal chemistry of piperazine derivatives. Future Journal of Pharmaceutical Sciences, 8(1), 1-23.
- Li, D., Chen, L., Li, Y., Tian, S., Sun, H., & Hou, T. (2014). ADMET evaluation in drug discovery. 13. Development of in silico prediction models for P-glycoprotein substrates. Molecular pharmaceutics, 11(3), 716–726.
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PubChem. 1-Cyclopentylpiperazine. [Link]
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ChemSrc. 1-(3-Pentyl)-piperazine. [Link]
- DeRuiter, J., & Clark, C. R. (1994). GC-MS analysis of piperazine analogues of amphetamine.
- Park, J. H., Lee, J. H., Pyo, J. S., & Lee, J. K. (2015). A validated HPLC method for the determination of piperazine in human plasma.
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